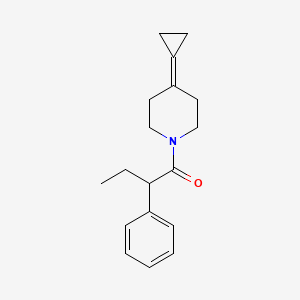

1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenylbutan-1-one

Description

Properties

IUPAC Name |

1-(4-cyclopropylidenepiperidin-1-yl)-2-phenylbutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO/c1-2-17(16-6-4-3-5-7-16)18(20)19-12-10-15(11-13-19)14-8-9-14/h3-7,17H,2,8-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQALJUAPHOEPGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N2CCC(=C3CC3)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Homer-Wadsworth-Emmons Olefination

The Homer-Wadsworth-Emmons (HWE) reaction, widely used in cyclopropane synthesis, offers a plausible route. In a patented method for analogous compounds, α-alkoxy benzyl phosphonates react with ketones under basic conditions to form cyclopropane derivatives. Adapting this protocol:

- Phosphonate Preparation : Treat 4-piperidone with triethyl phosphonoacetate to form the corresponding phosphonate ester.

- Olefination : React with cyclopropane carbaldehyde in the presence of sodium hydride to yield 4-cyclopropylidenepiperidine.

Reaction Conditions :

Cyclopropanation via [2+1] Cycloaddition

An alternative employs dichlorocarbene addition to a preformed piperidine derivative:

- Chloroform Dehydrohalogenation : Generate dichlorocarbene using a strong base (e.g., NaOH) and phase-transfer catalyst.

- Cycloaddition : React with 4-vinylpiperidine to form the cyclopropylidene ring.

Optimization Challenges :

- Steric hindrance at the piperidine 4-position may reduce yield.

- Competing side reactions necessitate precise stoichiometry.

Phenylbutanone Side-Chain Installation

Friedel-Crafts Acylation

Introduce the phenyl group via electrophilic aromatic substitution:

- Acylation : Treat benzene with butyryl chloride in the presence of AlCl₃ to form 2-phenylbutan-1-one.

- Chlorination : Convert the ketone to 2-phenylbutanoyl chloride using oxalyl chloride.

Key Parameters :

- Catalyst: Anhydrous AlCl₃ (1.2 equiv).

- Temperature: 25°C (exothermic reaction requires cooling).

Amide Bond Formation

Coupling the cyclopropylidenepiperidine with 2-phenylbutanoyl chloride via nucleophilic acyl substitution:

- Activation : Use thionyl chloride to convert 2-phenylbutan-1-one to its acyl chloride.

- Amidation : React with 4-cyclopropylidenepiperidine in dichloromethane with triethylamine as a base.

Yield Optimization :

- Slow addition of acyl chloride to prevent polymerization.

- Stoichiometric base to neutralize HCl.

Industrial-Scale Considerations

Scaling the HWE reaction requires addressing:

- Phosphonate Stability : Hydrolytic sensitivity necessitates anhydrous conditions.

- Base Selection : Sodium tert-butoxide, though effective, generates tert-butanol as a byproduct, complicating purification. Switching to polymer-supported bases improves recyclability.

Analytical Characterization

Critical data for verifying the target compound include:

Comparative Methodological Evaluation

Chemical Reactions Analysis

1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenylbutan-1-one undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule, potentially altering its reactivity and properties.

Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, modifying the compound’s structure and functionality.

Substitution: Substitution reactions involve replacing one functional group with another, which can significantly change the compound’s chemical behavior. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenylbutan-1-one has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules, aiding in the development of new materials and compounds.

Biology: The compound’s unique structure allows it to interact with biological systems, making it a valuable tool for studying biochemical pathways and mechanisms.

Medicine: Potential medicinal applications include its use as a lead compound for developing new drugs, particularly those targeting specific receptors or enzymes.

Industry: In industrial settings, the compound can be used in the production of specialty chemicals and materials, contributing to advancements in various technological fields.

Mechanism of Action

The mechanism of action of 1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenylbutan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Aromatic Substituent Effects

- Methoxy Group (C₁₇H₁₈O₂) : The 4-methoxyphenyl substituent increases hydrophilicity compared to the target’s phenyl group due to the electron-donating methoxy (-OCH₃) group. This enhances solubility in polar solvents but reduces lipophilicity (logP = 4.07 vs. inferred higher logP for the target).

- Chloro Group (C₁₂H₁₃ClO) : The electron-withdrawing chlorine atom in 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one may increase reactivity in electrophilic substitutions. Its smaller molecular weight (208.68 g/mol) suggests reduced steric hindrance compared to the target.

- Chloroethoxy Group (C₁₈H₁₉ClO₂) : The bulky 2-chloroethoxy substituent contributes to a high molecular weight (302.80 g/mol) and boiling point (445.3°C), indicating strong intermolecular forces. The elevated logP (4.68) suggests enhanced membrane permeability.

Heterocyclic and Aliphatic Chain Modifications

- Thiophene Replacement (C₈H₈OS) : Replacing the phenyl group with a thiophene heterocycle alters electronic properties (sulfur’s polarizability) and may improve metabolic stability in drug design.

- Diazepane vs. Piperidine (C₁₅H₂₀N₂O) : The seven-membered 1,4-diazepane ring in the analog introduces additional nitrogen atoms, enabling hydrogen bonding and conformational flexibility absent in the target’s six-membered piperidine core.

Chain Length and Ketone Position

- The target’s butanone chain (four-carbon backbone) provides greater rotational freedom compared to shorter analogs like 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one (three-carbon chain) . This may influence binding affinity in biological targets.

Biological Activity

1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenylbutan-1-one is a compound belonging to the class of piperidines, which are known for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential pharmacological effects, particularly in the context of neuropharmacology and its interactions with various neurotransmitter systems.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features a cyclopropyl group attached to a piperidine ring, contributing to its unique properties and biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 284.40 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Log P (octanol-water) | Not determined |

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. Preliminary studies suggest that it may act as a modulator of dopamine and serotonin receptors, which are crucial for mood regulation and cognitive functions.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antidepressant Activity : Similar compounds have shown promise in treating depression by enhancing serotonergic and dopaminergic signaling pathways.

- Anxiolytic Effects : The modulation of neurotransmitter systems may also contribute to reduced anxiety levels.

- Neuroprotective Properties : Some studies suggest potential neuroprotective effects, which could be beneficial in neurodegenerative conditions.

Case Studies

In a recent study evaluating the effects of various piperidine derivatives, this compound was shown to significantly enhance locomotor activity in animal models, indicating potential stimulant properties. Further research is needed to elucidate the exact mechanisms involved.

Safety and Toxicology

Toxicological assessments have indicated that while the compound shows therapeutic promise, it may also possess risks. It has been noted to be toxic to aquatic life, suggesting environmental considerations during its use and disposal. Additionally, further studies are necessary to evaluate its long-term safety profile in humans.

Table 2: Toxicological Data

| Endpoint | Result |

|---|---|

| Aquatic Toxicity | Very toxic |

| Reproductive Toxicity | Suspected |

| Genotoxicity | Not determined |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.